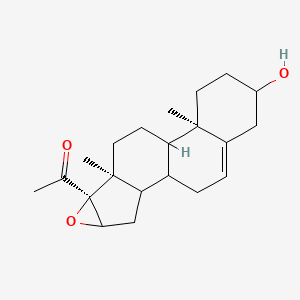
16,17alpha-Epoxypregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17alpha-Epoxypregnenolone, also known as 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is characterized by an epoxy group attached to the 16alpha and 17alpha positions of the pregnenolone backbone. It is a crystalline compound used as an intermediate in the synthesis of various steroid hormones and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17alpha-Epoxypregnenolone can be synthesized through several chemical reactions, including oxidation, hydrolysis, elimination, and epoxidation of diosgenin . The synthesis typically involves the following steps:
Oxidation: Diosgenin is oxidized to form 16-dehydropregnenolone acetate.
Hydrolysis: The acetate group is hydrolyzed to yield 16-dehydropregnenolone.
Elimination: The elimination reaction forms 16,17-dehydropregnenolone.
Epoxidation: Finally, epoxidation of 16,17-dehydropregnenolone produces this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 16,17alpha-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduction reactions can modify the epoxy group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduced forms of the epoxy group or other functional groups.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
16,17alpha-Epoxypregnenolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16,17alpha-Epoxypregnenolone involves its interaction with specific enzymes and receptors in the body. It is metabolized by hydroxylase enzymes, which convert it into various hydroxylated derivatives . These derivatives can then interact with steroid hormone receptors and other molecular targets, influencing various biological pathways and processes .
Comparison with Similar Compounds
16,17alpha-Epoxypregnenolone is unique due to its specific epoxy group at the 16alpha and 17alpha positions. Similar compounds include:
Pregnenolone: The parent compound without the epoxy group.
16-Dehydropregnenolone: An intermediate in the synthesis of this compound.
20-Hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one: A hydroxylated derivative of this compound.
These compounds share similar steroid backbones but differ in their functional groups and specific chemical properties, which influence their biological activities and applications .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1 |
InChI Key |
UQVIXFCYKBWZPJ-ZYKJJWMMSA-N |
Isomeric SMILES |
CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
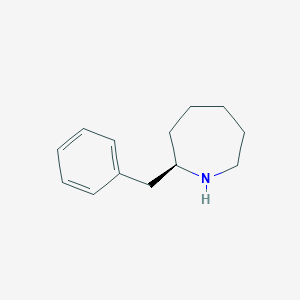
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
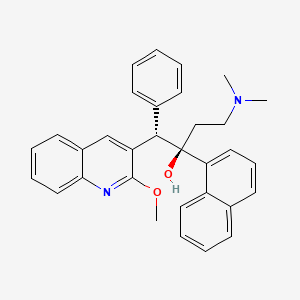
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
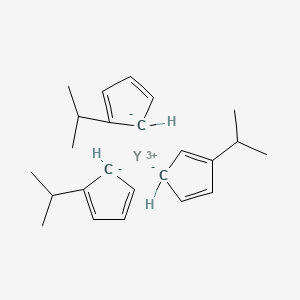
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
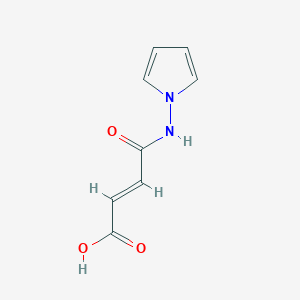
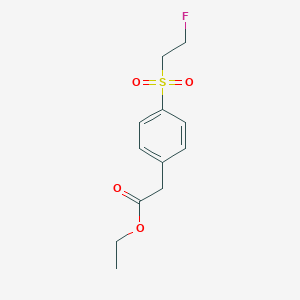
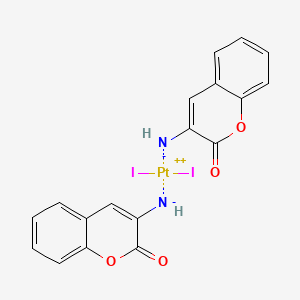
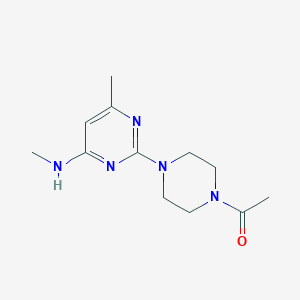
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)

